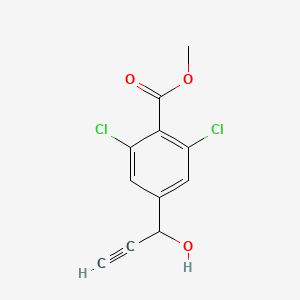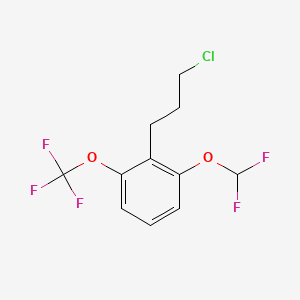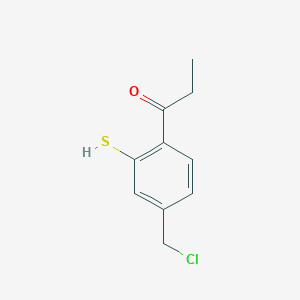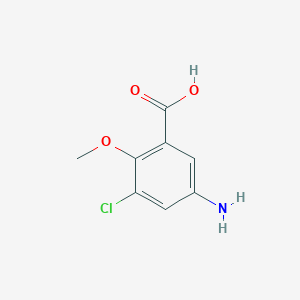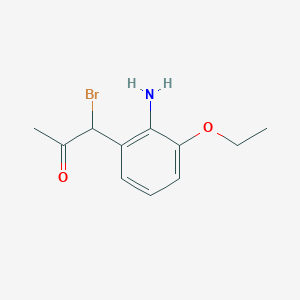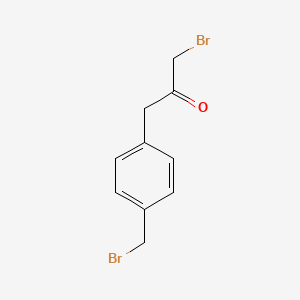
1-Bromo-3-(4-(bromomethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(4-(bromomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Br2O. It is a brominated ketone, characterized by the presence of two bromine atoms and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-(bromomethyl)phenyl)propan-2-one can be synthesized through a multi-step process. One common method involves the Friedel-Crafts acylation of a benzene derivative, followed by bromination. The reaction conditions typically include the use of a Lewis acid catalyst, such as aluminum chloride, and a brominating agent like bromine or N-bromosuccinimide (NBS) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(4-(bromomethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products:
Substitution: Amino or thio derivatives.
Reduction: Alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
1-Bromo-3-(4-(bromomethyl)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-(bromomethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atoms and the ketone group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
1-Bromo-3-phenylpropane: Lacks the ketone group and has different reactivity.
4-Bromomethylbenzene: Lacks the propan-2-one moiety and has different applications.
3-Bromo-1-phenylpropan-1-one: Similar structure but different positioning of the bromine atom.
Properties
Molecular Formula |
C10H10Br2O |
|---|---|
Molecular Weight |
305.99 g/mol |
IUPAC Name |
1-bromo-3-[4-(bromomethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2O/c11-6-9-3-1-8(2-4-9)5-10(13)7-12/h1-4H,5-7H2 |
InChI Key |
ILDGNEVCVNQEMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)
![(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid](/img/structure/B14061348.png)

![Methyl 4,5,6,7-tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14061354.png)


